molecular formula C14H18N2O3 B255725 N-(2-methylcyclohexyl)-4-nitrobenzamide

N-(2-methylcyclohexyl)-4-nitrobenzamide

Cat. No.: B255725
M. Wt: 262.3 g/mol
InChI Key: PGENOMCQLNRFJP-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohexyl)-4-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a 2-methylcyclohexylamine moiety attached to the 4-nitrobenzoyl group. While specific data on this compound are absent in the provided evidence, structural analogs such as N-(2,2-diphenylethyl)-4-nitrobenzamide () and 4-bromo-N-(2-nitrophenyl)benzamide () offer insights into the physicochemical and synthetic properties of nitrobenzamide derivatives. These compounds are typically synthesized via mechanochemical or solvent-based acylation reactions and evaluated for applications in pharmaceuticals, materials science, and organic synthesis.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.3 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-4-nitrobenzamide

InChI

InChI=1S/C14H18N2O3/c1-10-4-2-3-5-13(10)15-14(17)11-6-8-12(9-7-11)16(18)19/h6-10,13H,2-5H2,1H3,(H,15,17)

InChI Key

PGENOMCQLNRFJP-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Synthesis: Synthesized via a solvent-free mechanochemical method using a ball mill, yielding 89% purity (). The reaction involves 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride under vibrational milling (50 Hz, 5 min) .
  • Physical Properties : Melting point: 190–192°C; UV λmax (MeOH): 239 nm (ε = 4970), 289 nm (ε = 2800) .
  • Mass Spectrometry : HRMS-ESI confirms the molecular ion [M+H]+ at m/z 347.1390 (error: −1.44 ppm). Fragmentation pathways involve cleavage of the amide bond, generating diphenylmethylium (m/z 166) and 4-nitrobenzoyl (m/z 150) ions .
  • Applications: Potential as a bioactive compound due to its aromatic and nitro groups, though specific biological data are unavailable in the evidence.

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structure : Features a bromo-substituted benzamide and a 2-nitrophenyl group. X-ray crystallography reveals two molecules per asymmetric unit, with structural similarities to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide ().

N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide

  • Synthesis : Prepared via N-acylation of N-(2-methoxy-phenyl)-4-bromo-benzamide with 4-nitrobenzoyl chloride (67% yield, m.p. 139–142°C) ().
  • Key Differences : The methoxy-phenyl and bromo groups increase steric bulk compared to methylcyclohexyl analogs, likely reducing solubility but enhancing thermal stability .

Comparative Analysis of Key Properties

Table 1: Physical and Spectral Properties of Nitrobenzamide Derivatives

Compound Melting Point (°C) Yield (%) UV λmax (nm) Key MS Fragments (m/z)
N-(2,2-Diphenylethyl)-4-nitrobenzamide 190–192 89 239, 289 347 (M+H), 269, 166, 150
4-Bromo-N-(2-nitrophenyl)benzamide Not reported Not given Not reported Not reported
N-(4-Nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide 139–142 67 Not reported Not reported

Mechanistic and Functional Insights

  • Fragmentation Patterns : N-(2,2-Diphenylethyl)-4-nitrobenzamide undergoes amide bond cleavage under ESI-MS/MS, producing resonance-stabilized ions (e.g., m/z 269 via cyclization) . Such patterns are critical for structural elucidation of nitrobenzamides.
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance stability of aromatic systems but may reduce solubility. Bulky Substituents (e.g., diphenylethyl, methylcyclohexyl): Increase steric hindrance, affecting reaction kinetics and crystallinity .

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